Benzylhexyldimethylammonium chloride has the chemical formula C₁₅H₂₆ClN and a molecular weight of 255.83 g/mol. It is classified as a quaternary ammonium salt, characterized by a benzyl group attached to a hexyl chain and two dimethyl groups on the nitrogen atom. This structure imparts surfactant properties to the compound, making it useful in various applications including as a disinfectant and antimicrobial agent .
Benzylhexyldimethylammonium chloride exhibits significant biological activity:
The synthesis of benzylhexyldimethylammonium chloride typically involves the following methods:
Research on interaction studies involving benzylhexyldimethylammonium chloride has focused on its effects on cell membranes and microbial cells. Key findings include:
Several compounds share structural similarities with benzylhexyldimethylammonium chloride. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Key Features |
---|---|---|
Benzalkonium Chloride | Quaternary Ammonium | Commonly used disinfectant; less hydrophobic |
Cetyltrimethylammonium Bromide | Quaternary Ammonium | Strong surfactant; primarily used in hair care |
Benzyldimethylhexylammonium Chloride | Quaternary Ammonium | Similar structure; used as an antiseptic |
Dodecyltrimethylammonium Chloride | Quaternary Ammonium | Effective against gram-positive bacteria |
Benzylhexyldimethylammonium chloride stands out due to its unique balance of hydrophobicity from the hexyl chain and hydrophilicity from the quaternary ammonium group, making it versatile for both antimicrobial applications and surfactant use .
Benzylhexyldimethylammonium chloride is formally designated as benzyl-hexyl-dimethylazanium chloride under IUPAC nomenclature. This name reflects the quaternary ammonium cation structure, where a benzyl group (C₆H₅CH₂–) and a hexyl chain (CH₃(CH₂)₅–) are covalently bonded to the nitrogen atom, with two methyl groups completing the tetrahedral coordination. The chloride ion (Cl⁻) acts as the counterion.
Alternative designations include:
The compound’s molecular formula is C₁₅H₂₆ClN, corresponding to a molecular weight of 255.83 g/mol. The structure comprises:
No structural isomers exist due to the fixed bonding arrangement of the quaternary ammonium salt. The hexyl chain and benzyl group are distinct substituents, eliminating possibilities for positional or stereoisomerism.
Experimental crystallographic data for benzylhexyldimethylammonium chloride remain unpublished. However, computational tools like PubChem3D provide 3D conformers to model potential molecular geometries. These conformers illustrate:
For example, the SMILES notation [Cl-].CCCCCC[N+](C)(C)Cc1ccccc1
captures the connectivity and charge distribution. No experimental X-ray diffraction patterns or lattice parameters are available, unlike related compounds such as benzyltrimethylammonium chloride, which has been studied in crystal complexes.
Corrosive;Irritant;Environmental Hazard